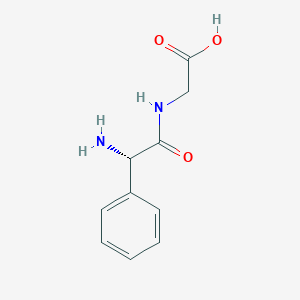

Phg-gly-OH

Übersicht

Beschreibung

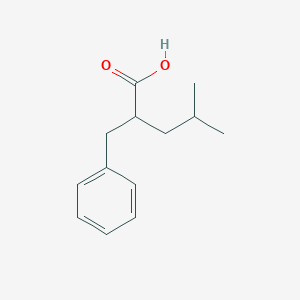

Phg-Gly-OH, also known as {[(2S)-2-amino-2-phenylethanoyl]amino}acetic acid, is a compound with a molecular weight of 208.22 . It is stored at temperatures between 0-8°C .

Molecular Structure Analysis

The InChI code for Phg-gly-OH is1S/C10H12N2O3/c11-9(7-4-2-1-3-5-7)10(15)12-6-8(13)14/h1-5,9H,6,11H2,(H,12,15)(H,13,14)/t9-/m0/s1 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. Physical And Chemical Properties Analysis

Phg-gly-OH has a melting point of 238-242°C . It is stored at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen

1. Pharmacological Activity and Phytochemistry

Phenylethanoid Glycosides (PhGs) are notable for their significant presence in traditional Chinese medicines and various medicinal plants. These compounds are known for their diverse bioactivities including neuroprotective, anti-inflammatory, antioxidant, antibacterial and antiviral, cytotoxic, immunomodulatory, and enzyme inhibitory effects. Their pharmacokinetic properties have also been extensively studied (Xue & Yang, 2016).

2. Therapeutic Potential and Bioavailability

PhGs have been identified in over 572 varieties and exhibit a range of biological activities such as antibacterial, anticancer, antidiabetic, and neuroprotective properties. Despite their potential, the poor bioavailability of PhGs is a significant barrier to their therapeutic application. Efforts to understand their metabolic pathways and enhance bioavailability through methods like bioenhancers and nanotechnology have been investigated (Wu et al., 2020).

3. Separation and Purification Techniques

The purification of PhGs and iridoids, which are highly polar molecules, is challenging due to their strong adsorption onto solid supports. Countercurrent separation (CCS) has been successfully used as an alternative technique for their purification, demonstrating its efficiency and effectiveness for these compounds (Luca et al., 2019).

4. Chemical and Biological Sensor Applications

Graphene-based sensors have shown potential for detecting the presence of hydroxyl ions, with applications in chemical and biological sensing. The conductivity of graphene can be affected by the charging of its surface by hydroxyl ions, indicating a possible application for PhGs in sensor technology (Ang et al., 2008).

5. Biological Relevance in Peptide Forms

Studies on Phg-gly-OH and its analogs have revealed insights into their interactions with other molecules and their potential biological relevance. For instance, intramolecular amidoalkylation reactions of Phg derivatives have been explored, shedding light on their chemical behavior and potential applications in peptide synthesis (Ben-Ishai & McMurray, 1993).

6. Antioxidant and Biological Activities

The research progress in phenylethanoid glycoside delivery systems has highlighted their strong biological and pharmacological activities, such as antioxidant and antibacterial effects. The challenges of intestinal malabsorption and low bioavailability affecting their application are key areas of ongoing research (Huang et al., 2022).

7. Photophysical Properties

Studies on the photophysical properties of Phg(OH) and its derivatives have contributed to a better understanding of their behavior under light exposure. This research can have implications for the use of PhGs in various optical and photonic applications (Wieslaw et al., 1997).

Zukünftige Richtungen

Phg-gly-OH and similar compounds have potential applications in various fields. For instance, peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging, have been synthesized using similar compounds . These hydrogels have shown promise in tissue engineering, fully supporting cell adhesion, survival, and duplication .

Eigenschaften

IUPAC Name |

2-[[(2S)-2-amino-2-phenylacetyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-9(7-4-2-1-3-5-7)10(15)12-6-8(13)14/h1-5,9H,6,11H2,(H,12,15)(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXOMNKURQBXLP-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phg-gly-OH | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3-phenylpropanoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2879606.png)

![4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B2879609.png)

![N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2879610.png)

![N~4~-(4-chlorophenyl)-N~6~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2879614.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-2-oxo-1H-pyrazine-3-carboxamide](/img/structure/B2879615.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2879616.png)

![2-(4-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2879624.png)